molecular formula C12H17BO3 B1451808 [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid CAS No. 1313760-64-3

[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid

Cat. No.: B1451808
CAS No.: 1313760-64-3
M. Wt: 220.07 g/mol
InChI Key: GGLMKUJEQSKWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentyloxy group and a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the [2-(Cyclopentyloxy)-5-methylphenyl] moiety) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of this group with an electrophilic carbon atom in another molecule .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions can be used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can impact a wide range of biochemical pathways, depending on the specific molecules being coupled.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use . In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . The stability of the boronic acid group can also be influenced by factors such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound acts as a boron-containing reagent that participates in the transmetalation step of the reaction, where it transfers an organic group to a palladium catalyst . The interaction between this compound and the palladium catalyst is crucial for the success of the coupling reaction, making it an essential component in the synthesis of complex organic molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in protein degradation and turnover within cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of Suzuki-Miyaura coupling reactions, this compound binds to the palladium catalyst, facilitating the transfer of an organic group from the boronic acid to the palladium center . This transmetalation step is critical for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . This inhibition can lead to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. In in vitro studies, boronic acids have been shown to maintain their activity over extended periods, but their stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Understanding the temporal effects of this compound is crucial for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects In general, boronic acids have been shown to affect metabolic pathways and enzyme activity in a dose-dependent manner

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and enzyme inhibition. This compound interacts with enzymes such as serine proteases, inhibiting their activity and affecting metabolic flux and metabolite levels . Additionally, boronic acids are known to participate in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Once inside the cell, this compound can interact with various cellular proteins, influencing its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular proteins and post-translational modifications. Boronic acids can be directed to specific cellular compartments through targeting signals or covalent modifications . For instance, the formation of covalent bonds with active site residues of enzymes can localize boronic acids to specific organelles or cellular structures . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(cyclopentyloxy)-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Scientific Research Applications

[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid has several scientific research applications:

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    4-Methylphenylboronic acid: Similar structure but with a methyl group at the para position.

    2-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

Uniqueness: [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is unique due to the presence of both a cyclopentyloxy group and a methyl group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-cyclopentyloxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-9-6-7-12(11(8-9)13(14)15)16-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLMKUJEQSKWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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